2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol
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Overview
Description
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol is a heterocyclic compound with the molecular formula C9H13NO. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . This reaction typically uses methanesulfonic acid as a catalyst and methanol as the solvent, resulting in good yields . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols . Substitution reactions often involve halogenation or alkylation, resulting in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs . In biology, it is used to study the structure-activity relationships of indole derivatives, which are known for their biological activities such as anticancer, antimicrobial, and anti-inflammatory properties . In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer . Additionally, it finds applications in the industry as an intermediate in the synthesis of dyes, pigments, and agrochemicals .
Mechanism of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with enzymes and receptors in the human body, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-ol can be compared with other similar compounds such as 1H-indole-4-ol, 4,5,6,7-tetrahydro-2-methyl-1H-indole, and 2-methyl-1H-indole . While these compounds share the indole core structure, they differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities . For example, 1H-indole-4-ol has a hydroxyl group at the 4-position, making it more hydrophilic compared to this compound . Similarly, 4,5,6,7-tetrahydro-2-methyl-1H-indole lacks the hydroxyl group, resulting in different reactivity and biological effects .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol |
InChI |
InChI=1S/C9H13NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h5,9-11H,2-4H2,1H3 |
InChI Key |
CAFOSTMDHBRARG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)CCCC2O |
Origin of Product |
United States |
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